molecular formula C6H7N3O2 B1328884 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid CAS No. 914637-58-4

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid

Cat. No.: B1328884
CAS No.: 914637-58-4
M. Wt: 153.14 g/mol
InChI Key: HIBFOENIPBTPGJ-UHFFFAOYSA-N
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Description

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid (CAS 914637-58-4) is a nitrogen-bridged heterocyclic compound with molecular formula C6H5N3O2 and molecular weight 151.12 g/mol. This imidazo[1,2-b]pyrazole scaffold serves as a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex N-heterocyclic systems through multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction . The imidazo[1,2-b]pyrazole core structure exhibits notable pharmacological potential, with research indicating derivatives demonstrate various biological activities including potential anti-inflammatory, antiviral, and antidiabetic effects . Recent investigations have explored structurally similar imidazo-pyrazole compounds for their promising antiproliferative activity against patient-isolated melanoma cells, including those resistant to current treatments like Vemurafenib, highlighting the therapeutic relevance of this chemical scaffold in oncology research . As a privileged structure in pharmaceutical development, this compound enables researchers to develop novel bioactive molecules targeting multiple therapeutic areas. The compound is provided For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

CAS No.

914637-58-4

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h3,7H,1-2H2,(H,10,11)

InChI Key

HIBFOENIPBTPGJ-UHFFFAOYSA-N

SMILES

C1=CNN2C1=NC(=C2)C(=O)O

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazoles with Aldehydes

A common approach involves the reaction of 3-amino-1H-pyrazole derivatives with aldehydes in the presence of acid catalysts to form the fused imidazo[1,2-b]pyrazole ring. For example, the reaction of 3-amino-1H-pyrazole with glyoxal under acidic conditions leads to the formation of the imidazo ring fused to the pyrazole core. This step is often followed by oxidation or hydrolysis to introduce the carboxylic acid group at the 2-position.

Multicomponent Reactions (MCRs) via Groebke–Blackburn–Bienaymé (GBB) Reaction

A highly efficient and versatile method is the use of the GBB three-component reaction involving:

  • 5-Aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate as the amino-substituted pyrazole building block.
  • Aldehydes as the carbonyl component.
  • Isocyanides as the third component.

This one-pot, two-step protocol allows rapid assembly of the imidazo[1,2-b]pyrazole core with diverse substitution patterns and yields up to 83% under mild conditions, often assisted by microwave irradiation to reduce reaction times to 10–60 minutes.

Microwave-Assisted Cyclization

Microwave irradiation has been employed to accelerate the cyclocondensation step, for example, the reaction of ethoxymethylene malononitrile with hydrazine to form 5-aminopyrazole intermediates, which then undergo GBB reaction to yield the imidazo[1,2-b]pyrazole derivatives. This method improves conversion rates and reduces reaction times significantly.

Detailed Reaction Conditions and Catalysts

Step Reactants Catalyst/Conditions Solvent Temperature Time Yield (%) Notes
1 3-Amino-1H-pyrazole + Glyoxal Acid catalyst (e.g., H2SO4 20%) Ethanol or aqueous medium 75 °C 1–2 h ~60% Cyclocondensation to form imidazo ring
2 5-Aminopyrazole-4-carbonitrile + Aldehyde + Isocyanide TFA (20 mol%) or Lewis acids (e.g., ZrCl4) Ethanol or n-butanol Room temp to 140 °C (microwave) 10–60 min 23–83% GBB multicomponent reaction, microwave-assisted
3 Ethoxymethylene malononitrile + Hydrazine Microwave irradiation Ethanol 80 °C 10 min Complete conversion Formation of 5-aminopyrazole intermediate

Mechanistic Insights

  • The initial step involves nucleophilic attack of the amino group on the aldehyde carbonyl, forming an imine intermediate.
  • The isocyanide then adds to the imine carbon, followed by cyclization to form the imidazo[1,2-b]pyrazole ring.
  • The presence of acid catalysts facilitates imine formation and stabilizes intermediates.
  • Microwave irradiation enhances reaction kinetics by rapid heating and uniform energy distribution.
  • The carboxylic acid group is introduced either by starting from carboxylated pyrazole precursors or by subsequent oxidation/hydrolysis steps.

Comparative Analysis of Catalysts and Solvents

Catalyst Solvent Heating Method Yield (%) Comments
Trifluoroacetic acid (TFA) 20 mol% Ethanol Room temperature to 50 °C Up to 83% Mild conditions, good yields in GBB reaction
Zirconium(IV) chloride (ZrCl4) 10 mol% n-Butanol Microwave, 140 °C ~40% Slight yield improvement, but sensitive to imine stability
p-Toluenesulfonic acid (p-TsOH) 10 mol% Ethanol Microwave, 140 °C ~19% Lower yield, less effective catalyst
Zinc chloride (ZnCl2) 10 mol% Ethanol Microwave, 140 °C ~13% Less effective catalyst

Purification and Isolation

  • The products are typically purified by simple filtration after precipitation or by flash column chromatography using silica gel with ethyl acetate/methanol mixtures.
  • The one-pot protocols minimize the need for complex purification steps, enhancing operational simplicity.

Summary Table of Preparation Methods

Method Key Reactants Catalyst Conditions Yield Range Advantages Limitations
Cyclocondensation of 3-amino-1H-pyrazole with glyoxal 3-Amino-1H-pyrazole, glyoxal Acid catalyst (H2SO4) 75 °C, 1–2 h ~60% Straightforward, classical method Moderate yield, longer reaction time
One-pot two-step GBB reaction 5-Aminopyrazole-4-carbonitrile, aldehyde, isocyanide TFA or Lewis acids Room temp to 140 °C, microwave 23–83% Rapid, high diversity, mild conditions Requires isocyanide, sensitive to substituents
Microwave-assisted cyclization Ethoxymethylene malononitrile, hydrazine None or acid catalyst 80 °C, 10 min Complete conversion Fast, efficient intermediate formation Sensitive to water presence

Research Findings and Observations

  • Electron-donating substituents on aldehydes tend to maintain or slightly improve yields in the GBB reaction, while electron-withdrawing groups decrease yields.
  • The sequence of reagent addition and solvent choice critically affect the reaction outcome; water presence can complicate the reaction mixture.
  • Microwave-assisted protocols significantly reduce reaction times from hours to minutes without compromising yields.
  • The GBB reaction allows facile access to a broad library of substituted imidazo[1,2-b]pyrazoles, facilitating structure-activity relationship studies.

This comprehensive overview synthesizes the current state of knowledge on the preparation of this compound, highlighting efficient synthetic routes, catalytic systems, reaction conditions, and practical considerations for laboratory and potential industrial synthesis.

The methods described provide a balance between operational simplicity, yield optimization, and structural diversity, making them valuable for researchers focusing on heterocyclic chemistry and drug discovery applications involving this compound.

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-b]pyrazole core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid has been synthesized and evaluated for its pharmacological properties. Research indicates that derivatives of this compound exhibit significant anti-angiogenic activity, which is crucial in cancer therapy. Studies have shown that certain derivatives can inhibit key signaling pathways involved in inflammation and cancer progression by interfering with the phosphorylation of proteins such as ERK1/2, AKT, and p38MAPK. This inhibition leads to a reduction in reactive oxygen species (ROS) production and platelet aggregation, making these compounds promising candidates for further development as anti-cancer agents .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity Mechanism Reference
Anti-angiogenicInhibition of ERK1/2, AKT, p38MAPK
ROS Production InhibitionBlocking ROS generation
Platelet Aggregation InhibitionReducing platelet activation

Anti-inflammatory Research

The compound has shown promise in anti-inflammatory applications. It has been tested for its ability to inhibit neutrophil chemotaxis and other inflammatory responses. The structural features of this compound play a critical role in its biological activity; for instance, the position and type of substituents on the pyrazole scaffold significantly influence its potency against various inflammatory pathways .

Case Study: Inhibition of Platelet Aggregation
A study demonstrated that specific derivatives of this compound exhibited IC50 values lower than 100 μM in inhibiting platelet aggregation. This suggests potential use in treating thrombotic conditions where platelet activation is a concern .

Biochemical Assays

In biochemical research, this compound serves as a valuable reagent for various assays due to its ability to modulate signaling pathways involved in cell proliferation and survival. Its application extends to studies assessing the role of specific kinases in disease states such as cancer and cardiovascular diseases.

Table 2: Applications in Biochemical Assays

Assay Type Purpose Findings
Kinase Activity AssayAssessing inhibition of ERK1/2 and p38MAPKSignificant inhibition noted
ROS MeasurementEvaluating oxidative stressCompounds reduced ROS levels
Platelet Function TestTesting aggregation responsesInhibition observed at low concentrations

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine-2-carboxylic Acid Derivatives

Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives (e.g., compounds 15a–15f from ) share a fused imidazole ring but differ by incorporating a pyridazine (six-membered ring with two nitrogen atoms) instead of a pyrazole. Key distinctions include:

  • Molecular Weight : Derivatives like 15a–15f have higher molecular weights (~300–350 g/mol) due to appended thiazolidin-amide groups, compared to the simpler 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid (151.12 g/mol) .
  • Synthesis: These derivatives are synthesized via amidation reactions, leveraging the carboxylic acid group for coupling with thiazolidin amines.
  • Thermal Stability : Derivatives exhibit melting points between 118–153°C , suggesting moderate thermal stability influenced by substituents (e.g., hydroxy or methoxy groups) .

5H,6H,7H,8H-Imidazo[1,2-b]pyridazine-2-carboxylic Acid

This compound (PubChem data) shares a pyridazine core but is fully hydrogenated, as indicated by the 5H,6H,7H,8H designation. Hydrogenation likely enhances solubility and alters electronic properties compared to aromatic systems like this compound .

Thieno[3,2-b]thiophene Derivatives

While structurally distinct (fused thiophene rings), thieno[3,2-b]thiophene derivatives (e.g., compounds D, E, and 1 in and ) provide insights into synthetic methodologies. Their use as p-type organic semiconductors highlights the role of fused heterocycles in electronic applications, though this compound’s applicability in this domain remains unexplored .

Imidazole-Based Pesticides

Compounds like imazamox and imazethapyr () feature imidazole rings linked to pyridinecarboxylic acids.

Comparative Data Table

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Fused imidazole-pyrazole C₆H₅N₃O₂ 151.12 Potential pharmaceuticals
Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives Fused imidazole-pyridazine Varies ~300–350 Bioactive amides; MP: 118–153°C
5H,6H,7H,8H-Imidazo[1,2-b]pyridazine-2-carboxylic acid Hydrogenated pyridazine Not reported Not reported Enhanced solubility (inferred)
Thieno[3,2-b]thiophene derivatives Fused thiophene C₈H₄S₂ (base) ~164 p-Type semiconductors
Imazamox/Imazethapyr Imidazole-pyridine C₁₅H₁₉N₃O₄ (e.g.) ~305–315 Herbicides

Biological Activity

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in leukemia cell lines such as HL-60. The compound's mechanism involves the activation of caspases and modulation of key signaling pathways like ERK and Akt .
  • Anti-inflammatory Effects : It has been observed to inhibit neutrophil chemotaxis, which is crucial in inflammatory responses, thereby indicating potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical disease pathways, contributing to its anticancer and anti-inflammatory properties.
  • Cell Signaling Modulation : It affects various signaling cascades, including the MAPK pathway, which is essential for cell proliferation and survival. This modulation leads to increased apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis of 5H-Imidazo[1,2-b]pyrazole derivatives reveals important insights into their biological potency:

Compound StructureBiological ActivityIC50 Value
This compoundAnticancer (HL-60)200 nM
Pyrazole derivativesAntimicrobialVaries
Imidazopyrazole hybridsAnti-inflammatory<100 nM

Notably, modifications at specific positions on the imidazopyrazole ring can significantly enhance or reduce biological activity. For instance, substituents at positions 3 and 4 have been shown to positively influence the compound's efficacy against various targets .

Case Study 1: Anticancer Activity

In a study focused on HL-60 leukemia cells, treatment with this compound resulted in:

  • Increased mitochondrial depolarization.
  • Activation of caspase-3 leading to apoptosis.
  • A significant reduction in cell viability observed through flow cytometry analysis.

The results indicated a dose-dependent relationship where higher concentrations led to increased apoptotic markers and decreased cell survival rates .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound by evaluating its effect on neutrophil migration induced by IL-8 and fMLP. The findings showed that:

  • The compound effectively inhibited neutrophil chemotaxis with IC50 values in the nanomolar range.
  • It demonstrated a dual inhibitory effect on both IL-8 and fMLP-induced chemotaxis, highlighting its potential as a therapeutic agent for inflammatory conditions .

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